molecular formula C10H11NO4S B8569082 2-(Phenylsulfanyl)ethyl nitroacetate CAS No. 60359-73-1

2-(Phenylsulfanyl)ethyl nitroacetate

Cat. No.: B8569082
CAS No.: 60359-73-1
M. Wt: 241.27 g/mol
InChI Key: IWZGERHTRXJGRH-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis

Substituted nitroacetate (B1208598) esters are valuable intermediates in organic synthesis, prized for the synthetic versatility imparted by the nitro and ester functionalities. The nitro group, a potent electron-withdrawing group, acidifies the α-proton, facilitating a range of carbon-carbon bond-forming reactions. The ester group, on the other hand, can be readily transformed into a variety of other functional groups. The strategic combination of these groups within a single molecule provides a powerful platform for the construction of complex organic architectures.

Overview of Alpha-Nitro Esters in Chemical Research

Alpha-nitro esters, such as ethyl nitroacetate, are well-established precursors in a multitude of chemical transformations. beilstein-journals.orgchemicalbook.com They serve as key building blocks in the synthesis of α-amino acids, heterocyclic compounds, and various other biologically active molecules. beilstein-journals.org Their utility stems from their ability to participate in condensation reactions, Michael additions, and cycloadditions, among other processes. thermofisher.krresearchgate.net The nitro group can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or eliminated to form an alkene, highlighting the synthetic potential of this class of compounds.

Significance of Phenylsulfanyl Moieties in Synthetic Methodologies

The phenylsulfanyl group (PhS-), a common organosulfur moiety, plays a crucial role in modern synthetic methodologies. Its introduction into a molecule can influence reactivity, provide a site for further functionalization, and act as a protecting group. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, each with distinct electronic properties and reactivity profiles. Furthermore, the phenylsulfanyl group can be cleaved under specific conditions, making it a valuable tool in multi-step synthetic sequences.

Properties

CAS No.

60359-73-1

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

2-phenylsulfanylethyl 2-nitroacetate

InChI

InChI=1S/C10H11NO4S/c12-10(8-11(13)14)15-6-7-16-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

IWZGERHTRXJGRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOC(=O)C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Phenylsulfanyl Ethyl Nitroacetate

Direct Synthesis Routes for 2-(Phenylsulfanyl)ethyl Nitroacetate (B1208598)

The direct construction of 2-(Phenylsulfanyl)ethyl nitroacetate can be envisioned through two principal disconnection approaches: esterification and thioetherification.

Esterification Approaches with 2-(Phenylsulfanyl)ethanol and Nitroacetic Acid Derivatives

A primary route to 2-(Phenylsulfanyl)ethyl nitroacetate involves the esterification of 2-(Phenylsulfanyl)ethanol with nitroacetic acid or its derivatives. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a foundational method for this transformation. In this approach, 2-(Phenylsulfanyl)ethanol is reacted with nitroacetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically under reflux conditions. To drive the reaction equilibrium towards the product, an excess of the alcohol can be used, or the water formed during the reaction can be removed, for instance, by azeotropic distillation.

ReactantsCatalystSolventConditionsProduct
2-(Phenylsulfanyl)ethanol, Nitroacetic acidH₂SO₄ or p-TsOHExcess 2-(Phenylsulfanyl)ethanol or a non-polar solvent (e.g., toluene)Reflux2-(Phenylsulfanyl)ethyl nitroacetate

This is an interactive data table based on established principles of Fischer esterification.

The use of more reactive derivatives of nitroacetic acid, such as nitroacetyl chloride, could also be employed to facilitate the esterification under milder conditions, avoiding the need for strong acids and high temperatures.

Thioetherification Strategies on Nitroacetate Precursors

An alternative strategy for the synthesis of 2-(Phenylsulfanyl)ethyl nitroacetate is through the formation of the thioether bond. This can be achieved by the reaction of a suitable nitroacetate precursor, such as 2-chloroethyl nitroacetate, with thiophenol or its corresponding thiolate salt. The reaction, a nucleophilic substitution, would involve the displacement of the chloride leaving group by the sulfur nucleophile. This method offers the advantage of forming the C-S bond as a final step. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or DMF, and may be facilitated by the presence of a non-nucleophilic base, like potassium carbonate, to deprotonate the thiophenol.

ReactantsBaseSolventConditionsProduct
2-Chloroethyl nitroacetate, ThiophenolK₂CO₃Acetone or DMFRoom Temperature to Reflux2-(Phenylsulfanyl)ethyl nitroacetate

This is an interactive data table based on general principles of thioetherification.

Precursor Synthesis of Ethyl Nitroacetate

The availability of high-quality ethyl nitroacetate is crucial for the successful synthesis of the target compound. Various methods have been developed for its preparation.

Condensation Reactions for Ethyl Nitroacetate Synthesis

Ethyl nitroacetate can be synthesized through the condensation of nitromethane (B149229) with an appropriate electrophile. One reported method involves the reaction of nitromethane with ethyl cyanoformate in the presence of a base. Another approach is the esterification of nitroacetic acid, which itself can be prepared from nitromethane. A modified Steinkopf method involves the esterification of dipotassium (B57713) nitroacetate with ethanol (B145695) and hydrogen chloride in the presence of a dehydrating agent like magnesium sulfate, which has been shown to significantly improve the yield of ethyl nitroacetate. oup.com

ReactantsReagentsYield
Nitromethane, Ethyl CyanoformateBaseNot specified
Dipotassium nitroacetate, EthanolHCl, MgSO₄78% oup.com

This is an interactive data table summarizing synthesis methods for ethyl nitroacetate.

Asymmetric Synthetic Approaches for Ethyl Nitroacetate

While the core of ethyl nitroacetate is achiral, its derivatives are often used in asymmetric synthesis to introduce chirality. For instance, ethyl nitroacetate can participate in aza-Henry (nitro-Mannich) reactions with chiral imines to produce chiral β-amino-α-nitro esters, which are valuable precursors for chiral diamines. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or auxiliaries.

Synthesis of Phenylsulfanyl Precursors and Related Compounds

The synthesis of the phenylsulfanyl moiety of the target molecule requires the preparation of key precursors such as thiophenol and 2-(phenylsulfanyl)ethanol.

Thiophenol Synthesis: Thiophenol can be synthesized through several routes. A common laboratory method involves the reduction of benzenesulfonyl chloride with a reducing agent like zinc dust. orgsyn.org Another approach is the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with elemental sulfur, followed by an acidic workup. Industrial production can be achieved by the high-temperature reaction of chlorobenzene (B131634) with hydrogen sulfide (B99878) over an alumina (B75360) catalyst. wikipedia.org

2-(Phenylsulfanyl)ethanol Synthesis: This precursor can be prepared via the nucleophilic ring-opening of ethylene (B1197577) oxide with thiophenol in the presence of a base. Alternatively, it can be synthesized by the reaction of thiophenol with 2-chloroethanol (B45725), where the thiolate anion displaces the chloride.

2-Chloroethanol Synthesis: 2-Chloroethanol is a key reagent for the synthesis of 2-(phenylsulfanyl)ethanol. It can be produced by the reaction of ethylene with hypochlorous acid. sciencemadness.org Another method involves the reaction of ethylene glycol with hydrogen chloride. sciencemadness.org

Preparation of (Phenylthio)nitromethane (B1625305) from Ethyl Nitroacetate

This process is generally achieved by first generating a carbanion (a nitronate anion) from the active methylene (B1212753) compound using a suitable base. This nucleophilic carbanion then reacts with an electrophilic sulfur-containing reagent. A variety of sulfur transfer agents can be employed for such reactions, including sulfenyl chlorides, disulfides, and N-phenylthio derivatives of amides or imides. conicet.gov.ar

A plausible, though not explicitly documented, pathway for the α-sulfenylation of ethyl nitroacetate would involve its deprotonation followed by a reaction with a phenylsulfenylating agent like benzenesulfenyl chloride (PhSCl). Research has described a related reaction involving ethyl nitroacetate and N-phenylthio morpholine (B109124) to prepare an α-sulfenylated nitroalkane, demonstrating the feasibility of this chemical approach. conicet.gov.ar Another study details the reaction of the nitromethane anion with sulfenyl chloride to produce phenylthionitromethane. conicet.gov.ar These methodologies underscore the general principle of reacting a nitroalkane anion with an electrophilic sulfur source.

Table 1: General Parameters for α-Sulfenylation of Active Methylene Compounds

ComponentExample ReagentsRole in Reaction
Active Methylene CompoundEthyl nitroacetate, NitromethaneSource of the nucleophilic carbanion
BasePotassium t-butoxide, Sodium hydrideDeprotonates the α-carbon to form the nitronate anion
Sulfenylating AgentDiphenyl disulfide, Benzenesulfenyl chloride, N-phenylthio morpholineProvides the electrophilic phenylthio group (PhS+)
SolventTetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO)Provides the medium for the reaction

Routes to 2-(Phenylsulfanyl)ethanol and Related Thioethers

The synthesis of 2-(phenylsulfanyl)ethanol is a well-established process in organic chemistry, primarily involving the nucleophilic addition of a thiophenol-derived species to a two-carbon electrophile. Two principal routes are commonly employed.

The first method involves the reaction of thiophenol with 2-chloroethanol. In this Williamson ether synthesis analogue, thiophenol is first deprotonated by a base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the highly nucleophilic sodium thiophenolate. This anion then displaces the chloride ion from 2-chloroethanol in a classic SN2 reaction to yield 2-(phenylsulfanyl)ethanol.

The second major route utilizes the ring-opening of an epoxide, specifically ethylene oxide. This reaction is also typically conducted under basic conditions to generate the thiophenolate anion from thiophenol. The nucleophilic thiophenolate then attacks one of the carbon atoms of the strained three-membered epoxide ring, leading to the opening of the ring and, after an aqueous workup to protonate the resulting alkoxide, the formation of the desired 2-(phenylsulfanyl)ethanol. This method is highly efficient due to the reactivity imparted by the ring strain of the epoxide.

Table 2: Comparative Overview of Synthetic Routes to 2-(Phenylsulfanyl)ethanol

RouteThiol SourceC2-ElectrophileTypical Reagents/ConditionsProduct
Substitution (SN2)Thiophenol2-Chloroethanol1. Base (e.g., NaOH, NaOEt) 2. Solvent (e.g., Ethanol)2-(Phenylsulfanyl)ethanol
Epoxide Ring-OpeningThiophenolEthylene Oxide1. Base (catalytic or stoichiometric) 2. Aqueous workup2-(Phenylsulfanyl)ethanol

Carbanion Formation and Stabilization

The hydrogen atom on the carbon alpha to both the nitro and the ester groups of 2-(Phenylsulfanyl)ethyl nitroacetate exhibits significant acidity. The pKa of typical nitroalkanes is approximately 17 in DMSO, and this acidity is further enhanced by the adjacent electron-withdrawing ester group. In the presence of a base, this proton is abstracted to form a carbanion, specifically a nitronate.

This anionic intermediate is not localized on the carbon atom but is stabilized through resonance, delocalizing the negative charge onto the oxygen atoms of both the nitro group and the carbonyl group of the ester. This delocalization significantly increases the stability of the conjugate base, thereby facilitating its formation. The resonance stabilization is a key factor in the compound's ability to act as an effective "soft" nucleophile in various reactions.

Resonance Structures of the 2-(Phenylsulfanyl)ethyl Nitroacetate Carbanion

Michael Addition Reactions

The stabilized carbanion derived from nitroacetates is an excellent nucleophile for Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and other electron-deficient olefins. researchgate.netnih.gov This reaction is a powerful and atom-economical method for forming C-C bonds. nih.gov

The reaction mechanism begins with the base-catalyzed formation of the nitronate anion. This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor. The resulting enolate intermediate is subsequently protonated to yield the final 1,4-adduct.

Research on the closely related ethyl nitroacetate shows that its reaction with electron-poor olefins can yield either the expected Michael adduct or, through subsequent water elimination, an isoxazoline (B3343090) cycloadduct. masterorganicchemistry.comwikipedia.org The ratio of these products is highly dependent on the reaction conditions. masterorganicchemistry.comwikipedia.org Notably, the introduction of a copper salt catalyst can dramatically decrease the induction time for the cycloaddition-condensation pathway, often making the cycloadduct the sole product. masterorganicchemistry.com This provides a method for selectively forming either product by modulating the catalytic system. masterorganicchemistry.com

Table 1: Examples of Michael Addition Reactions with Nitroacetates This table presents data for ethyl nitroacetate, a structural analog of 2-(Phenylsulfanyl)ethyl nitroacetate, to illustrate typical reactivity.

Michael Acceptor Catalyst/Base Product Type Key Finding Reference
Electron-poor olefins Base (e.g., amine) Michael Adduct Formation of the standard 1,4-adduct. masterorganicchemistry.com, wikipedia.org
Electron-poor olefins Base + Copper(II) salt Isoxazoline Cycloadduct Copper salt accelerates cycloaddition, making it the dominant pathway. masterorganicchemistry.com

Aldol (B89426) and Nitroaldol Condensation Reactions

The addition of the nitronate carbanion to aldehydes and ketones is known as the Henry reaction, or nitroaldol reaction. organic-chemistry.orgorganic-chemistry.org This classic C-C bond-forming reaction produces β-nitro alcohols, which are versatile intermediates in organic synthesis. organic-chemistry.org

The mechanism is analogous to the standard aldol reaction. It starts with the deprotonation of the nitroacetate to form the nucleophilic nitronate. This anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting β-nitro alkoxide is then protonated during workup to give the final β-nitro alcohol product. organic-chemistry.org If the product contains an acidic proton alpha to the nitro group, it can undergo subsequent dehydration, especially with stronger bases or higher temperatures, to yield a nitroalkene. organic-chemistry.org

While the reaction works with aldehydes, developing highly enantioselective versions with ketones has been a significant challenge. lookchem.com However, organocatalysts, such as cinchona alkaloids, have been shown to be highly effective for the asymmetric Henry reaction between nitromethane and α-ketoesters, providing products in high yield and enantioselectivity. lookchem.com This demonstrates the potential for achieving stereocontrol in nitroaldol reactions involving nitroacetate derivatives.

Table 2: Key Features of the Nitroaldol (Henry) Reaction

Feature Description Reference
Reactants A nitroalkane (e.g., a nitroacetate) and an aldehyde or ketone. organic-chemistry.org
Catalyst Typically base-catalyzed. Chiral catalysts can be used for asymmetric synthesis. organic-chemistry.org, lookchem.com
Product β-nitro alcohol. Can dehydrate to a nitroalkene. organic-chemistry.org

| Mechanism | 1. Deprotonation of nitroalkane to form a nitronate. 2. Nucleophilic attack on the carbonyl. 3. Protonation of the resulting alkoxide. | organic-chemistry.org |

Allylic Alkylation Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed allylic alkylation is a robust method for forming C-C bonds, where a nucleophile displaces a leaving group from an allylic position. The carbanion of 2-(Phenylsulfanyl)ethyl nitroacetate can serve as the soft nucleophile in this transformation. Carbon nucleophiles like methyl nitroacetate have been shown to give alkylated products in good yields in such reactions. nih.gov

The generally accepted mechanism involves the oxidative addition of a palladium(0) complex to the allylic substrate (e.g., an allylic acetate) to form a π-allylpalladium(II) intermediate. nih.gov The nitroacetate-derived carbanion then attacks this electrophilic complex, typically on one of the terminal carbons of the allyl fragment, to form the new C-C bond and regenerate the palladium(0) catalyst.

The reaction's success and selectivity can be influenced by various factors. The nature of the leaving group on the allylic substrate is important; for instance, allylic acetates can be used under neutral conditions where the displaced acetate (B1210297) anion is basic enough to deprotonate the nitroacetate nucleophile. The choice of phosphine (B1218219) ligands on the palladium catalyst is also critical, as it can influence reaction rates and selectivity. For example, using bidentate phosphines like BINAP or DPPE can inhibit the reaction compared to monodentate ligands like PPh₃.

Table 3: Factors Influencing Palladium-Catalyzed Allylic Alkylation

Factor Influence on Reaction Example/Observation Reference
Nucleophile pKa Nucleophiles with lower pKa values (e.g., < 6) generally provide good yields. Methyl nitroacetate and (phenylsulfonyl)nitromethane are effective nucleophiles. nih.gov
Leaving Group Can act as an internal base to deprotonate the nucleophile. The acetate anion from an allylic acetate can deprotonate methyl nitroacetate, allowing the reaction to proceed under base-free conditions.
Phosphine Ligand The structure of the ancillary ligand dramatically affects reactivity. The reaction between methyl nitroacetate and cinnamyl acetate is inhibited by bidentate ligands like BINAP or DPPE but proceeds with PPh₃.

| Catalyst System | The pre-catalyst and oxidant are key components. | A Pd(OAc)₂/sulfoxide system with an oxidant like 2,6-dimethylbenzoquinone (B1208291) (DMBQ) can be used for intermolecular allylic C-H alkylation. | nih.gov |

Aza-Henry Additions

The aza-Henry (or nitro-Mannich) reaction is the nucleophilic addition of a nitronate carbanion to an imine or a related C=N bond. This reaction is a highly efficient route to β-amino α-nitro compounds, which are valuable precursors for the synthesis of 1,2-diamines and α-amino acids.

Studies involving ethyl nitroacetate have demonstrated its utility in this transformation. For example, a self-catalyzed aza-Henry addition of ethyl nitroacetate to N-alkyl trifluoromethyl aldimines has been reported to synthesize β-amino α-nitro trifluoromethyl esters. The reaction proceeds under solvent-free conditions, highlighting its efficiency.

Stereocontrol can be achieved in these reactions. When a chiral center is present on the imine, the use of a suitable Lewis acid can lead to good diastereoselectivity. Furthermore, chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed to catalyze asymmetric aza-Henry reactions, yielding products with high enantioselectivity and diastereoselectivity.

Table 4: Asymmetric Aza-Henry Reaction of Isatin-Derived Ketimines This table showcases the scope for aza-Henry reactions, illustrating the potential for derivatives of 2-(Phenylsulfanyl)ethyl nitroacetate.

Nitroalkane Substrate Catalyst Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (% ee) Reference
Nitroethane Chiral Thiourea 96-99 85:15 - 99:1 92-98
1-Nitropropane Chiral Thiourea 97 97:3 96
1-Nitropentane Chiral Thiourea 96 97:3 90

C-Nucleophilic Substitution on Heterocyclic Systems

The carbanion generated from 2-(Phenylsulfanyl)ethyl nitroacetate can potentially act as a carbon nucleophile in substitution reactions on electron-deficient heterocyclic systems. A relevant reaction in this context is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom on an electrophilic aromatic or heteroaromatic ring. nih.gov

In the VNS reaction, a carbanion containing a leaving group at the nucleophilic carbon attacks an electron-deficient ring (such as a nitroarene or nitropyridine). This is followed by a base-induced β-elimination of the leaving group, which restores aromaticity and results in the net substitution of a C-H bond. For a nitroacetate derivative to participate directly in a classic VNS reaction, a leaving group would need to be present on the alpha-carbon, which is not the case for the parent compound.

However, the nitroacetate enolate can participate in other types of nucleophilic substitutions on heterocycles, particularly those bearing a good leaving group (like a halogen) at an activated position. While direct examples involving 2-(Phenylsulfanyl)ethyl nitroacetate are not prominent in the cited literature, the high nucleophilicity of the nitronate suggests its capability to displace leaving groups from sufficiently electron-poor heterocyclic systems, such as nitro-substituted pyridines or quinolines, in reactions analogous to standard SNAr mechanisms.


Transformations Involving the Nitro Group

The nitro group is a versatile functional group, prized in organic synthesis for its strong electron-withdrawing nature and its ability to be converted into a wide range of other functionalities.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For aliphatic nitro compounds such as 2-(Phenylsulfanyl)ethyl nitroacetate, this conversion provides a pathway to valuable amino esters. Various methods have been developed to achieve this reduction with high efficiency and chemoselectivity, which is crucial to avoid unwanted reactions with the ester or sulfanyl (B85325) groups. acs.orgwikipedia.org

Catalytic hydrogenation is a widely employed method. wikipedia.org Reagents like palladium on carbon (Pd/C) or Raney nickel are effective, though the choice of catalyst can be critical to prevent side reactions. sci-hub.se For instance, certain catalysts might also reduce other functional groups if not chosen carefully. Metal-free reduction systems have also gained prominence. A combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, for example, offers a mild and inexpensive method for reducing both aliphatic and aromatic nitro compounds with wide applicability. beilstein-journals.orggoogle.com This method is noted for its high chemoselectivity, leaving other functional groups like esters intact. google.com Other common reagents include metals such as iron or zinc in acidic media. wikipedia.org

The table below summarizes common methods for the reduction of aliphatic nitro groups.

Reagent/SystemTypical ConditionsSelectivity Notes
H₂ / Pd/CPressurized H₂ gas, various solvents (e.g., EtOH, EtOAc)Highly efficient but may also reduce other sensitive groups. sci-hub.se
H₂ / Raney NickelPressurized H₂ gas, typically in ethanolEffective for aliphatic nitro groups. wikipedia.org
Zinc (Zn) / Acetic Acid (AcOH)Refluxing acetic acidA mild method that can tolerate other reducible groups.
Iron (Fe) / Acid (e.g., HCl)Acidic aqueous mediaA classic and cost-effective method.
Trichlorosilane (HSiCl₃) / Tertiary AmineContinuous-flow or batch, often at 25°CMetal-free and highly chemoselective for the nitro group. beilstein-journals.orggoogle.com

The nitro group in compounds like 2-(Phenylsulfanyl)ethyl nitroacetate can be leveraged to participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.org In this context, the nitroacetate does not act as the 1,3-dipole itself but serves as a stable precursor to a nitrile oxide, which is a highly reactive 1,3-dipole. researchgate.netresearchgate.net

The in-situ generation of nitrile oxides from primary nitro compounds is a common strategy. For example, treatment of ethyl nitroacetate with phenyl isocyanate and a base can generate ethoxycarbonylformonitrile oxide. researchgate.net This intermediate can then react with a dipolarophile, such as an alkene or alkyne, to form five-membered heterocyclic rings like isoxazolines or isoxazoles, respectively. wikipedia.orgresearchgate.netresearchgate.net The reaction is a concerted pericyclic process involving the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the dipolarophile. chesci.com This method provides a powerful route to complex heterocyclic structures from simple starting materials. mdpi.comlitres.ru

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.org This reaction is applicable to 2-(Phenylsulfanyl)ethyl nitroacetate, given its primary nitroalkane structure. The process begins with the deprotonation of the α-carbon using a base to form a stable nitronate salt. chemistry-reaction.comorganic-chemistry.org This salt is then hydrolyzed under strong aqueous acid (pH < 1). organic-chemistry.org

The mechanism involves the protonation of the nitronate salt at the oxygen, forming a nitronic acid (the aci form). chemistry-reaction.comyoutube.com Further protonation yields an iminium-like species that is susceptible to nucleophilic attack by water. wikipedia.org The resulting intermediate undergoes a series of steps, ultimately eliminating a nitrogen-containing fragment (which decomposes to nitrous oxide, N₂O) and forming the carbonyl compound. wikipedia.orgchemistry-reaction.com In the case of 2-(Phenylsulfanyl)ethyl nitroacetate, the Nef reaction would convert the nitro-substituted carbon into a carbonyl, yielding an α-keto ester derivative. Careful control of the acidic conditions is necessary to avoid side reactions, such as the formation of hydroxamic acids. youtube.commdma.ch

Intramolecular rearrangements involving the nitro group are less common than the aforementioned transformations but represent a unique aspect of its reactivity. wikipedia.org One such process is the intramolecular transfer of an oxygen atom from the nitro group to another part of the molecule, typically an alkyl chain. nih.gov This type of rearrangement can be induced under specific conditions, such as collisional activation in mass spectrometry, and involves the oxidation of the alkyl chain with a concurrent reduction of the nitro group. nih.gov While often studied in the gas phase, such rearrangements highlight the potential for the nitro group to act as an internal oxidant. nih.gov In solution, rearrangements of nitro groups are more commonly observed in aromatic systems (e.g., the rearrangement of N-nitroamines), but the fundamental principle of the nitro group's mobility and oxidative capacity can, in specific structural contexts, lead to intramolecular transformations. rsc.orgresearchgate.net

Reactivity of the Ester Moiety

The ethyl ester group of 2-(Phenylsulfanyl)ethyl nitroacetate is susceptible to nucleophilic acyl substitution, with hydrolysis and transesterification being the most prominent reactions.

Hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. nih.gov

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the electrophilic carbonyl carbon. This process is generally irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Acid-catalyzed hydrolysis is a reversible process. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.

The rate of hydrolysis can be influenced by the nature of substituents near the ester group. ajsonline.orggoogle.com

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This equilibrium-driven reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess, or one of the products is removed from the reaction mixture. wikipedia.org Besides acid and base catalysts, organometallic compounds are also effective. For instance, dibutyltin(IV) oxide is a known catalyst for transesterification reactions, offering mild conditions and high yields. google.comorganic-chemistry.org

The table below outlines catalysts used in transesterification reactions.

Catalyst TypeExampleMechanism/Conditions
BaseSodium Alkoxide (e.g., NaOCH₃)Increases the nucleophilicity of the incoming alcohol. wikipedia.orgmasterorganicchemistry.com
AcidSulfuric Acid (H₂SO₄)Protonates the carbonyl group, increasing its electrophilicity. wikipedia.org
OrganometallicDibutyltin(IV) Oxide (DBTO)Lewis acid catalysis, often under mild conditions. google.comorganic-chemistry.org
EnzymeLipaseBiocatalysis, offers high selectivity under mild conditions. wikipedia.org

Reactivity and Potential Applications in Organic Synthesis

Reactions at the Alpha-Nitro Ester Moiety

The presence of the nitro group would render the α-proton acidic, allowing for deprotonation with a suitable base to form a nitronate anion. This anion could then act as a nucleophile in various reactions, including:

Aldol-type reactions: Condensation with aldehydes and ketones.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Alkylation reactions: Reaction with alkyl halides to introduce new substituents at the α-position.

Furthermore, the nitro group itself could undergo reduction to an amine, providing a route to β-amino alcohols with a phenylsulfanyl substituent.

Transformations Involving the Phenylsulfanyl Group

The phenylsulfanyl group offers additional avenues for synthetic manipulation. The sulfur atom could be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule and potentially open up new reaction pathways. For instance, β-ketosulfoxides are valuable intermediates in organic synthesis.

Potential as a Precursor for Heterocyclic Compounds

Given the functionalities present, 2-(Phenylsulfanyl)ethyl nitroacetate could potentially serve as a precursor for the synthesis of various heterocyclic compounds. For example, reductive cyclization could lead to the formation of nitrogen-containing heterocycles.

Conclusion

2-(Phenylsulfanyl)ethyl nitroacetate (B1208598) represents a molecule of potential interest in organic synthesis, combining the versatile reactivity of an α-nitro ester with the synthetic utility of a phenylsulfanyl moiety. However, a significant gap exists in the scientific literature regarding its synthesis, characterization, and reactivity. The exploration of this compound and its derivatives could unveil novel synthetic methodologies and provide access to new molecular scaffolds. Further research is required to fully elucidate the chemical profile of this enigmatic compound and unlock its potential as a valuable tool for synthetic chemists.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. For a compound like 2-(Phenylsulfanyl)ethyl nitroacetate (B1208598), DFT methods would be used to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms.

The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.net These calculations yield critical data such as bond lengths, bond angles, and dihedral angles. For instance, in a study on nitro-substituted ethyl phenylpropenoates, DFT calculations were used to compare the geometry of isolated molecules in the gas phase with their conformations in a crystal lattice. researchgate.net

Beyond geometry, these calculations reveal the electronic structure. Key parameters derived include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netlongdom.org

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface highlights regions of positive and negative charge. This information is vital for predicting how the molecule will interact with other reagents, identifying potential sites for nucleophilic or electrophilic attack. longdom.org

Table 1: Parameters from DFT-based Electronic Structure Analysis
ParameterInformation ProvidedRelevance to 2-(Phenylsulfanyl)ethyl nitroacetate
Optimized GeometryBond lengths, bond angles, dihedral angles of the lowest energy structure.Provides the foundational 3D structure of the molecule.
HOMO/LUMO EnergiesEnergy of the highest occupied and lowest unoccupied molecular orbitals. The energy gap indicates reactivity.Predicts the molecule's susceptibility to electronic excitation and charge transfer.
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying electron-rich and electron-poor regions.Indicates likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) AnalysisDetails charge delocalization and stabilizing hyperconjugative interactions.Explains the stability arising from interactions between orbitals, such as lone pairs and antibonding orbitals.

Transition State Modeling and Energy Profile Analysis

For reactions involving 2-(Phenylsulfanyl)ethyl nitroacetate, such as hydrolysis or elimination, computational methods would be employed to:

Locate Transition States: Algorithms search the potential energy surface for saddle points, which correspond to the maximum energy along the reaction path but a minimum in all other degrees of freedom.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction's activation barrier. This is a key factor in predicting reaction rates.

Construct Reaction Energy Profiles: The complete profile shows the relative energies of reactants, intermediates, transition states, and products. rsc.org This allows for a detailed mechanistic understanding, such as whether a reaction is concerted or proceeds through multiple steps.

For example, computational studies on the hydrolysis of esters have detailed the potential energy surfaces, highlighting the role of solvent molecules in stabilizing transition states and lowering activation barriers. researchgate.net Similarly, energy profiles have been calculated for reactions involving radical intermediates, providing insight into competing reaction pathways. researchgate.net

Prediction of Reactivity and Selectivity Trends

Theoretical calculations are instrumental in predicting how a molecule like 2-(Phenylsulfanyl)ethyl nitroacetate will behave in a chemical reaction. Reactivity trends can be inferred from the electronic structure properties discussed previously (e.g., HOMO-LUMO gap, electrostatic potential). The nitroacetate group is strongly electron-withdrawing, which significantly influences the reactivity of adjacent atoms. The phenylsulfanyl group can also modulate reactivity through its electronic and steric properties.

Computational studies can predict:

Regioselectivity: In reactions with multiple possible sites of attack, calculations can determine which site is more favorable by comparing the activation energies of the different pathways. For instance, in Michael additions involving α-nitroacrylates, the nitro group acts as a powerful electron-withdrawing group to facilitate the nucleophilic attack. researchgate.net

Stereoselectivity: When chiral centers can be formed, computational modeling can predict which stereoisomer is likely to be the major product by comparing the energies of the diastereomeric transition states.

Influence of Substituents: The effect of modifying the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) on the reactivity of the molecule can be systematically studied computationally.

Studies on related compounds, such as nitroacetic acid derivatives, have explored their utility in various synthetic transformations, including condensations and cycloadditions, demonstrating the predictive power of understanding their electronic nature. nih.govresearchgate.netacs.org

Conformational Analysis and Stereoelectronic Effects

Molecules with rotatable single bonds, like 2-(Phenylsulfanyl)ethyl nitroacetate, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The relative stability of different conformations is governed by a combination of steric hindrance and subtle orbital interactions known as stereoelectronic effects. wikipedia.orgbaranlab.org

A comprehensive conformational analysis would involve:

Potential Energy Surface Scan: Systematically rotating key dihedral angles (e.g., around the C-C and C-S bonds) and calculating the energy at each step to map out the conformational landscape.

Identification of Minima: Locating the low-energy conformers (local minima on the potential energy surface).

Analysis of Stabilizing/Destabilizing Forces: Determining why certain conformations are preferred. This often involves analyzing stereoelectronic effects, where a stabilizing interaction occurs between a filled (donor) orbital and a nearby empty (acceptor) orbital. ic.ac.ukresearchgate.net An optimal anti-periplanar arrangement of these orbitals maximizes overlap and stabilization. ic.ac.uk

For example, the staggered conformation of ethane (B1197151) is more stable than the eclipsed form due to a combination of reduced steric repulsion and stabilizing hyperconjugation (a type of stereoelectronic effect). youtube.comkhanacademy.org In more complex molecules containing heteroatoms, like 2-(Phenylsulfanyl)ethyl nitroacetate, interactions involving lone pairs on the sulfur and oxygen atoms with adjacent antibonding orbitals (e.g., σ* C-C or σ* C-S) would play a crucial role in dictating the preferred geometry. wikipedia.orgbaranlab.org

Spectroscopic Property Prediction (e.g., NMR, IR, Raman)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted spectrum can then be compared with experimental data to confirm the proposed structure. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. longdom.org While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement. researchgate.net Comparing the predicted vibrational modes with an experimental spectrum helps in assigning specific peaks to the stretching, bending, or twisting motions of functional groups within the molecule. longdom.orgresearchgate.net For example, the characteristic strong asymmetric and symmetric stretching frequencies of the nitro group (NO₂) would be a key feature in the predicted IR spectrum.

Table 2: Predicted Spectroscopic Data from Computational Methods
Spectroscopy TypePredicted ParametersApplication
NMR (¹H, ¹³C)Chemical shifts, coupling constants.Aids in assigning peaks in experimental spectra and confirming molecular connectivity.
Infrared (IR)Vibrational frequencies and intensities.Helps identify functional groups (e.g., C=O, NO₂, C-S) by their characteristic vibrational modes.
RamanVibrational frequencies and scattering activities.Provides complementary vibrational information to IR, especially for symmetric vibrations and skeletal modes. spectroscopyonline.comrsc.org

Advanced Spectroscopic and Structural Elucidation

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the constitution and stereochemistry of 2-(Phenylsulfanyl)ethyl nitroacetate (B1208598). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. researchgate.net

In ¹H NMR, the protons of the ethyl bridge (—CH₂—CH₂—) would exhibit distinct chemical shifts and coupling patterns. The protons closer to the electron-withdrawing nitroacetate group would be deshielded and appear at a lower field compared to the protons adjacent to the phenylsulfanyl group. The methine proton (—CH(NO₂)—) of the nitroacetate moiety is particularly diagnostic and its coupling to the adjacent methylene (B1212753) protons would provide key connectivity information.

For stereochemical assignment, especially if a chiral center is present, advanced NMR techniques are employed. researchgate.net The use of chiral derivatizing agents (CDAs) can be particularly effective. researchgate.networdpress.com By reacting the compound with an enantiomerically pure CDA, a pair of diastereomers is formed, which will exhibit distinct signals in the NMR spectrum. nih.gov Comparing the chemical shift differences (Δδ) between the diastereomeric products allows for the determination of the absolute configuration of the original molecule. nih.govnih.gov Two-dimensional NMR experiments, such as NOESY, can reveal through-space correlations between protons, providing insights into the molecule's preferred conformation and relative stereochemistry. researchgate.netscispace.com

Table 1: Hypothetical ¹H NMR Data for 2-(Phenylsulfanyl)ethyl nitroacetate

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H 7.20-7.40 m -
-CH(NO₂)- 5.50 t 6.5
-S-CH₂- 3.25 t 7.0

Note: This table represents expected values based on similar structures and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov This technique provides unequivocal proof of connectivity and absolute stereochemistry, provided a suitable single crystal can be obtained. nih.gov For 2-(Phenylsulfanyl)ethyl nitroacetate, a successful crystallographic analysis would yield detailed information on bond lengths, bond angles, and torsion angles. nih.gov

The crystal structure would confirm the geometry around the sulfur atom and the nitroacetate group. Intermolecular interactions, such as hydrogen bonds or π-π stacking involving the phenyl ring, which stabilize the crystal lattice, can also be identified and characterized. researchgate.netnih.gov In cases of chiral compounds, X-ray crystallography can determine the absolute configuration without ambiguity, which is crucial in pharmaceutical and materials science applications. nih.govrsc.org The data obtained from X-ray crystallography serves as a benchmark for computational models and other spectroscopic methods.

Table 2: Representative Crystallographic Parameters for an Organic Compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
β (°) 98.76
Volume (ų) 1018.9

Note: This table shows typical data for a small organic molecule and does not represent experimentally determined values for 2-(Phenylsulfanyl)ethyl nitroacetate.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nipne.ro For 2-(Phenylsulfanyl)ethyl nitroacetate, the spectra would be dominated by characteristic vibrations of the nitro, ester, and phenylsulfanyl moieties. ieeesem.comlibretexts.org

The nitro group (—NO₂) gives rise to two particularly strong and easily identifiable stretching vibrations in the FT-IR spectrum. spectroscopyonline.com The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is observed between 1300-1370 cm⁻¹. acs.orgnih.gov The carbonyl group (C=O) of the ester will produce a strong, sharp absorption band around 1740-1760 cm⁻¹. The C—O stretching vibrations of the ester will also be present in the fingerprint region. libretexts.org Aromatic C—H and C=C stretching vibrations from the phenyl ring will be observed as well.

FT-Raman spectroscopy provides complementary information. While the nitro and carbonyl groups are also Raman active, the C—S bond of the phenylsulfanyl group often gives a more distinct signal in the Raman spectrum compared to FT-IR.

Table 3: Expected Vibrational Frequencies for 2-(Phenylsulfanyl)ethyl nitroacetate

Functional Group Vibration Type FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1550 (Strong) ~1550 (Medium)
Nitro (NO₂) Symmetric Stretch ~1350 (Strong) ~1350 (Strong)
Ester (C=O) Stretch ~1750 (Strong) ~1750 (Medium)
Phenyl (C=C) Stretch ~1600, ~1480 (Medium) ~1600 (Strong)

Note: This table is based on characteristic group frequencies and is for illustrative purposes.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.org High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 2-(Phenylsulfanyl)ethyl nitroacetate by measuring its exact mass with high accuracy.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion (M⁺) is formed. chemguide.co.uk This ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragment ions provides a "fingerprint" that can be used to deduce the molecule's structure. libretexts.org

For 2-(Phenylsulfanyl)ethyl nitroacetate, key fragmentation pathways would likely involve:

Cleavage of the C—S bond, leading to fragments corresponding to the phenylsulfanyl cation or the ethyl nitroacetate cation.

Loss of the nitro group (NO₂) or nitrous acid (HNO₂), a common fragmentation for nitroalkanes. nih.gov

Cleavage adjacent to the carbonyl group of the ester. libretexts.org

Rearrangement reactions, which can sometimes be observed in the mass spectra of such compounds. researchgate.net

Table 4: Plausible Mass Spectrometry Fragments for 2-(Phenylsulfanyl)ethyl nitroacetate

m/z Value Possible Fragment Ion
241 [C₁₀H₁₁NO₄S]⁺ (Molecular Ion)
195 [M - NO₂]⁺
132 [C₂H₄NO₄]⁺
109 [C₆H₅S]⁺

Note: The m/z values are calculated based on the most common isotopes and represent a hypothetical fragmentation pattern.

Chiral Chromatography for Enantiomeric Excess Determination

If 2-(Phenylsulfanyl)ethyl nitroacetate is synthesized as a single enantiomer or as an enriched mixture of enantiomers, it is crucial to determine its enantiomeric excess (ee). heraldopenaccess.us Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most common and reliable method for this purpose. longdom.orgnih.gov

The technique involves separating the enantiomers on a chiral stationary phase (CSP). numberanalytics.com The two enantiomers interact differently with the CSP, leading to different retention times and, therefore, their separation into two distinct peaks in the chromatogram. uma.es The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the areas of the two peaks. libretexts.org

The development of a successful chiral separation method requires screening different chiral columns and mobile phases to achieve baseline resolution between the enantiomeric peaks. longdom.org This analytical technique is vital for quality control in asymmetric synthesis and for studying the properties of individual enantiomers. rsc.org

Table 5: Representative Chiral HPLC Separation Data

Enantiomer Retention Time (min) Peak Area
Enantiomer 1 (e.g., R) 10.5 95000

Note: This table illustrates a hypothetical chromatogram for a sample with a high enantiomeric excess (90% ee) and is for illustrative purposes only.

Synthetic Utility in Complex Molecule and Heterocycle Synthesis

Building Blocks for Nitrogen-Containing Heterocycles

The nitro group and the activated methylene (B1212753) unit within 2-(Phenylsulfanyl)ethyl nitroacetate (B1208598) make it a valuable precursor for the synthesis of several nitrogen-containing heterocycles, including isoxazolines, pyrroles, and indoles.

Isoxazolines: The synthesis of isoxazolines often proceeds through 1,3-dipolar cycloaddition reactions. While direct examples involving 2-(Phenylsulfanyl)ethyl nitroacetate are not extensively documented, the analogous ethyl nitroacetate is known to participate in such reactions. For instance, ethyl nitroacetate can react with electron-poor olefins in the presence of a base to yield isoxazoline (B3343090) cycloadducts. This transformation typically involves the in situ generation of a nitrile oxide from the nitroacetate, which then undergoes cycloaddition with the olefin. The presence of the phenylsulfanyl group in 2-(Phenylsulfanyl)ethyl nitroacetate could influence the reactivity and selectivity of such cycloadditions, offering a handle for further functionalization.

Pyrroles: The construction of the pyrrole ring can be achieved through various synthetic strategies, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While not a direct application, derivatives of 2-(Phenylsulfanyl)ethyl nitroacetate could potentially be converted into 1,4-dicarbonyl precursors. A more direct approach involves the utilization of the nitro group. For example, ethyl nitroacetate is employed in Knoevenagel condensation reactions with α,β-unsaturated ketones, and the resulting adducts can be further transformed into pyrrole structures.

Indoles: The synthesis of indoles, a core structure in many natural products and pharmaceuticals, can be approached in numerous ways. The reactivity of the nitroacetate moiety can be harnessed to build the indole scaffold. For instance, the reduction of a nitro group to an amine is a key step in many indole syntheses, such as the Fischer indole synthesis. The nitro group in 2-(Phenylsulfanyl)ethyl nitroacetate can be reduced to an amino group, which can then participate in cyclization reactions to form the indole ring.

Synthesis of Chiral Alpha-Amino Acid Derivatives and Analogues

The nitroacetate functionality is a well-established precursor to α-amino acids. The reduction of the nitro group to an amino group provides a direct route to the α-amino acid backbone. The use of 2-(Phenylsulfanyl)ethyl nitroacetate allows for the introduction of a phenylsulfanyl-containing side chain, leading to the synthesis of novel chiral α-amino acid derivatives. Asymmetric reduction methods or the use of chiral auxiliaries can be employed to control the stereochemistry at the α-carbon, yielding enantiomerically enriched amino acids. These non-proteinogenic amino acids are valuable building blocks in peptide synthesis and for the development of peptidomimetics with unique biological activities.

Application in Natural Product Synthesis Scaffolds

The structural motifs present in 2-(Phenylsulfanyl)ethyl nitroacetate make it an attractive starting material for the synthesis of scaffolds found in natural products. The ability to generate heterocycles like pyrroles and indoles, as well as functionalized amino acids, provides access to key intermediates for the total synthesis of complex natural products. For example, the lamellarin alkaloids, which possess a pyrrole core, have been synthesized using strategies that involve intermediates derived from nitroacetate compounds. The phenylsulfanyl group offers an additional point of diversity and can be a crucial element in mimicking the structure of or providing a handle for the elaboration of natural product analogues.

Construction of Condensed Ring Systems

The reactivity of 2-(Phenylsulfanyl)ethyl nitroacetate can be exploited in domino or tandem reactions to construct condensed ring systems. A Knoevenagel condensation, for instance, can be the initial step in a sequence that is followed by an intramolecular cyclization, such as a Diels-Alder or a Michael addition reaction, to form bicyclic or polycyclic structures. The strategic placement of the phenylsulfanyl group can influence the stereochemical outcome of these cyclizations and can also be used as a directing group or a point of attachment for further ring annulations.

Role in Multicomponent and Tandem Reactions

Multicomponent reactions (MCRs) and tandem reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single operation. The diverse reactivity of 2-(Phenylsulfanyl)ethyl nitroacetate makes it a suitable candidate for such processes. For example, it could potentially participate in a multicomponent reaction involving an aldehyde and an amine to form highly functionalized heterocyclic structures. The nitro group, the active methylene, and the phenylsulfanyl moiety can all be involved in sequential bond-forming events, leading to a rapid increase in molecular complexity from simple starting materials.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., MeCN) and inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Advanced: How can X-ray crystallography resolve stereochemical uncertainties in 2-(phenylsulfanyl)ethyl nitroacetate derivatives?

Answer:
Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical determination. Key steps include:

Crystal Growth : Use slow evaporation of a saturated solution in ethyl acetate/hexane.

Data Collection : Employ a Bruker Kappa APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Structure Refinement : Use SHELXS97/SHELXL97 software for full-matrix least-squares optimization, incorporating anisotropic displacement parameters .

Q. Example Structural Data (Related Compound) :

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 11.745 Å, b = 7.714 Å, c = 26.770 Å
β Angle116.02°
R Factor0.048

Basic: What spectroscopic techniques are optimal for characterizing 2-(phenylsulfanyl)ethyl nitroacetate?

Answer:

  • ¹H/¹³C NMR : Identify protons adjacent to the nitro group (δ ~4.5–5.0 ppm for CH₂NO₂) and phenylsulfanyl aromatic signals (δ ~7.2–7.8 ppm). Use DEPT-135 to distinguish CH₃/CH₂/CH groups.
  • IR Spectroscopy : Confirm nitro (~1520 cm⁻¹, asymmetric stretching) and ester carbonyl (~1740 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z [M+H]⁺) and fragmentation patterns.

Methodological Note : For NMR, use deuterated DMSO or CDCl₃ as solvents. Suppress residual water signals with presaturation .

Advanced: How does the phenylsulfanyl group influence electronic properties in nucleophilic substitution reactions?

Answer:
The phenylsulfanyl (-SPh) group exerts dual electronic effects:

  • Electron-Withdrawing : Sulfur’s electronegativity polarizes adjacent C-S bonds, enhancing electrophilicity at the nitroacetate β-carbon.
  • Resonance Effects : Delocalization of sulfur’s lone pairs into the aromatic ring stabilizes transition states in SN₂ mechanisms.

Structural Evidence : X-ray data show dihedral angles between the phenyl ring and ester group (~85°), indicating limited conjugation but significant steric effects . Computational DFT studies (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity .

Basic: What biological activities are associated with nitroacetate derivatives?

Answer:
While direct data on 2-(phenylsulfanyl)ethyl nitroacetate are limited, structurally related ethyl nitroacetate derivatives show:

  • Methanogenesis Inhibition : Reduces CH₄ production in ruminal fermentation models by ~40% at 10 mM concentrations (in vitro) .
  • Enzyme Inhibition : Acts as a competitive inhibitor of folate-dependent enzymes (e.g., dihydrofolate reductase) due to nitro group electrophilicity .

Experimental Design Note : Use anaerobic chambers for in vitro ruminal assays and monitor VFA profiles via GC-MS .

Advanced: How can computational methods predict reactivity in Michael addition reactions?

Answer:
Density Functional Theory (DFT) simulations (e.g., Gaussian 16, B3LYP-D3/def2-TZVP) can:

Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

Map transition states to determine activation energies for nitroacetate addition to α,β-unsaturated esters .

Evaluate solvent effects (e.g., PCM model for MeCN) on reaction kinetics.

Case Study : Ethyl nitroacetate’s LUMO (-2.3 eV) aligns with acrylate esters’ HOMO (-6.1 eV), favoring nucleophilic attack at the β-position .

Basic: How to optimize reaction yields for nitroacetate-based syntheses?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., Mn(OAc)₃ for radical pathways) or organocatalysts (e.g., proline derivatives) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity.
  • Temperature Control : Reflux conditions (70–100°C) improve kinetics but may require quenching to prevent decomposition.

Example : Mn(OAc)₃-mediated radical reactions achieve ~75% yield in AcOH at 70°C .

Advanced: How to resolve contradictions in reported bioactivity data for nitroacetates?

Answer:
Discrepancies often arise from:

  • Purity Variations : Use HPLC (≥97% purity) and elemental analysis to standardize test compounds .
  • Assay Conditions : Compare aerobic vs. anaerobic environments (critical for nitro group redox stability).
  • Statistical Analysis : Apply ANOVA to differentiate biological replicates from technical noise.

Case Study : In ruminal studies, CH₄ inhibition varied by ±15% across trials due to microbial community differences . Normalize data to internal controls (e.g., ammonium sulfate).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.